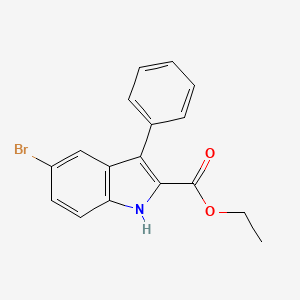

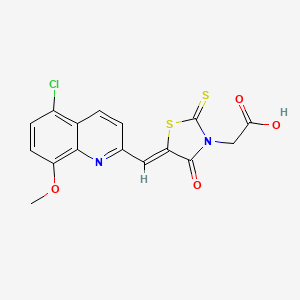

![molecular formula C20H20N4O B2554281 1-([2,4'-Bipyridin]-4-ylmethyl)-3-phenethylurea CAS No. 2309585-38-2](/img/structure/B2554281.png)

1-([2,4'-Bipyridin]-4-ylmethyl)-3-phenethylurea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “1-([2,4’-Bipyridin]-4-ylmethyl)-3-phenethylurea” is a complex organic molecule. It contains a bipyridine moiety, which is a type of bidentate ligand commonly used in coordination chemistry . The molecule also contains a phenethylurea group, which is a common motif in medicinal chemistry.

Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the bipyridine and urea moieties. Bipyridines can coordinate to metal ions, and ureas can participate in hydrogen bonding .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the bipyridine and urea groups could impact its solubility, melting point, and reactivity .Applications De Recherche Scientifique

Polymerization Catalysts

One application involves the use of bipyridine derivatives as catalysts for the polymerization of dienes. For instance, diethylbis(2,2′‐bipyridine)Fe/MAO has been identified as an extremely active catalyst for 1,3-dienes polymerization, producing polymers with varying structures based on the type of diene used. This catalyst enables the formation of polymers with specific structural properties, which can be tailored by adjusting the polymerization conditions, such as temperature, to achieve amorphous or crystalline polymers as determined by X-ray diffraction C. Bazzini, A. Giarrusso, L. Porri, 2002.

Self-Assembly and Helical Structures

Bipyridine compounds also play a role in the self-assembly of molecular structures. For example, alkynylplatinum(ii) bipyridyl complexes have been designed to self-assemble into gel networks and exhibit solvent-induced helical aggregation. These complexes demonstrate how solvent composition can influence the chirality and morphology of the resulting structures, showcasing the complex's ability to transition between different helical and structural forms in response to environmental changes Yueyuan Mao et al., 2014.

Functionalization of C-H Bonds

In organic synthesis, 1-aminopyridinium ylides, related to bipyridine structures, serve as directing groups for the functionalization of sp3 C-H bonds in carboxylic acid derivatives. This application underscores the versatility of pyridine derivatives in facilitating selective organic transformations, including β-arylation and alkylation, thereby expanding the toolkit for molecular synthesis K. Le, Hanh Nguyen, O. Daugulis, 2019.

Luminescent Materials and Sensing

Bipyridine ligands are integral to the development of luminescent materials with potential applications in sensing. For instance, a coordination polymer incorporating bipyridine units has been demonstrated to function as a dual fluorescent sensor, capable of detecting hazardous environmental contaminants like nitrobenzene and dichromate anions. This illustrates the potential of bipyridine-containing materials in environmental monitoring and safety W. Kan, Shi-Zheng Wen, 2017.

DNA Interaction Studies

Bipyridine complexes, especially those incorporating ruthenium, have been extensively studied for their interaction with DNA. Such studies provide insights into the binding modes and effects of these complexes on DNA structure and function, which is critical for the development of therapeutic agents and the understanding of DNA-interacting mechanisms J. Kelly et al., 1985.

Mécanisme D'action

Target of Action

The primary target of the compound 1-([2,4’-Bipyridin]-4-ylmethyl)-3-phenethylurea is the Adaptor-Associated Kinase 1 (AAK1) . AAK1 is a Ser/Thr protein kinase that regulates clathrin-mediated endocytosis and is ubiquitous in the central nervous system (CNS) . It plays a significant role in neuropathic pain and a variety of other human diseases .

Mode of Action

1-([2,4’-Bipyridin]-4-ylmethyl)-3-phenethylurea interacts with its target, AAK1, by inhibiting its function . This compound has been identified as a highly selective, CNS penetrant, potent AAK1 inhibitor . The inhibition of AAK1 can lead to changes in cellular processes, particularly those related to clathrin-mediated endocytosis.

Pharmacokinetics

It has been reported that this compound has good cns penetration , which suggests it may have favorable absorption and distribution properties for targeting CNS-related conditions

Propriétés

IUPAC Name |

1-(2-phenylethyl)-3-[(2-pyridin-4-ylpyridin-4-yl)methyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O/c25-20(23-13-6-16-4-2-1-3-5-16)24-15-17-7-12-22-19(14-17)18-8-10-21-11-9-18/h1-5,7-12,14H,6,13,15H2,(H2,23,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCXPJIIZWOMVEI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

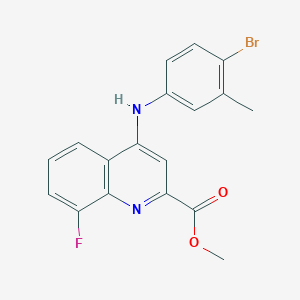

![5-amino-N-(3-methoxyphenyl)-1-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2554198.png)

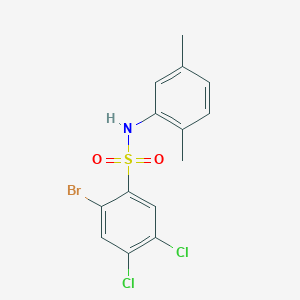

![2,4-Dichloro-5-methyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]benzenesulfonamide](/img/structure/B2554199.png)

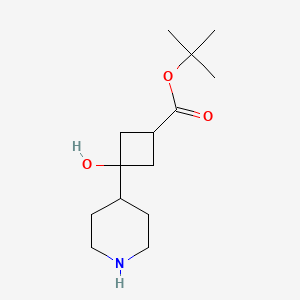

![N-(5-(butylthio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2554205.png)

![2-(o-tolyloxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2554206.png)

![3-[4-(4-fluorophenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]-N,N-dimethylbenzene-1-sulfonamide](/img/structure/B2554210.png)

![[5-[(Dimethylamino)methyl]thiophen-2-yl]methanamine](/img/structure/B2554213.png)

![1-(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)-2-(2-fluorophenoxy)ethanone](/img/structure/B2554221.png)